Cas no 887579-79-5 (Benzenamine,3-[3-(1,1-dimethylethyl)phenoxy]-)

Benzenamine,3-[3-(1,1-dimethylethyl)phenoxy]- structure
887579-79-5 structure
Product Name:Benzenamine,3-[3-(1,1-dimethylethyl)phenoxy]-
CAS No:887579-79-5
MF:C16H19NO
MW:241.328164339066
MDL:MFCD06656978
CID:713241
PubChem ID:53425194
Update Time:2025-04-19

Benzenamine,3-[3-(1,1-dimethylethyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-[3-(1,1-dimethylethyl)phenoxy]-
    • 3-(3-tert-butylphenoxy)aniline
    • 3-(3-TERT-BUTYL-PHENOXY)-PHENYLAMINE
    • 3-(3-(tert-Butyl)phenoxy)aniline
    • AKOS017560274
    • DTXSID70698791
    • 887579-79-5
    • MDL: MFCD06656978
    • Inchi: 1S/C16H19NO/c1-16(2,3)12-6-4-8-14(10-12)18-15-9-5-7-13(17)11-15/h4-11H,17H2,1-3H3
    • InChI Key: IRDTVVQCDYVOTR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)N)C1=CC=CC(=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 241.147
  • Monoisotopic Mass: 241.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.4
  • Topological Polar Surface Area: 35.2A^2

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